2-Bromo-4'-chloro-2'-(4-hydroxybenzoyl)acetanilide
Overview
Description
2-Bromo-4’-chloro-2’-(4-hydroxybenzoyl)acetanilide is a compound with the molecular formula C15H11BrClNO3 and a molecular weight of 368.61 . It is one of the intermediates of Diazepam, a benzodiazepine used as an anti-anxiety and muscle relaxant, as well as to treat epilepsy .
Molecular Structure Analysis
The InChI string for 2-Bromo-4’-chloro-2’-(4-hydroxybenzoyl)acetanilide isInChI=1S/C15H11BrClNO3/c16-8-14(20)18-13-6-3-10(17)7-12(13)15(21)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20)
. The compound has a predicted boiling point of 615.9±55.0 °C, a melting point of 201-203 °C, and a density of 1.644±0.06 g/cm3 . Physical And Chemical Properties Analysis
2-Bromo-4’-chloro-2’-(4-hydroxybenzoyl)acetanilide is soluble in DCM, Ethyl Acetate, and Ethanol . It has a predicted boiling point of 615.9±55.0 °C, a melting point of 201-203 °C, and a density of 1.644±0.06 g/cm3 .Scientific Research Applications
Antitumor Activity : A novel 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido [4,5-a]carbazole has shown promising antitumor activity against MCF-7 and A-549 cancer cell lines (Murali, Sparkes, & Prasad, 2017).
Intermediate for Anti-VEGFR and EGFR Inhibitor : 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline is identified as a key intermediate for vandetanib, an inhibitor targeting VEGFR and epidermal growth factor receptor (EGFR) (Li Rong-dong, 2011).
Antimicrobial Activity : Compounds such as 3-Substituted 5-bromo-7-methyl-1,2,4-triazolo-[3,4-b]-benzothiazoles exhibit significant antimicrobial activity against a range of bacteria (Bhagat, Deshmukh, & Kuberkar, 2012).
Insights into Induced Liver Damage : A study developed a method to detect acetanilide 4-hydroxylase and acetanilide 2-hydroxylase activity in liver microsomes, offering insights into drug-induced liver damage (Lewandowski, Chui, Levi, & Hodgson, 1991).
Herbicide Antidotes : 2,4-Disubstituted-thiazoles, developed by Monsanto, effectively counteract the phytotoxicity of alachlor in grain sorghum, enhancing its use for weed control (Sacher, Lee, Schafer, & Howe, 1983).
Degradation of Environmental Pollutants : A strain of Pseudomonas aeruginosa can degrade 2-bromobenzoic acid, a compound found in municipal sewage, and may also degrade other related compounds (Higson & Focht, 1990).
Novel Ring System Formation : The reaction of acetanilides with specific reagents forms a novel ring system, dibenzo[b,h][1,4,7]thiadiazonines, indicating potential for diverse chemical synthesis (Katritzky, Huang, & Steel, 2001).
Metabolic Pathways and Toxic Effects : Research on the metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) highlights species-specific variations in metabolism and susceptibility to toxic effects (Carmo et al., 2005).
properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-8-14(20)18-13-6-3-10(17)7-12(13)15(21)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFFIHLOTFLMSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CBr)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199419 | |
Record name | 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide | |
CAS RN |
67445-86-7 | |
Record name | 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67445-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-N-[4-chloro-2-(4-hydroxybenzoyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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